Bromotriphenylethylene

Description

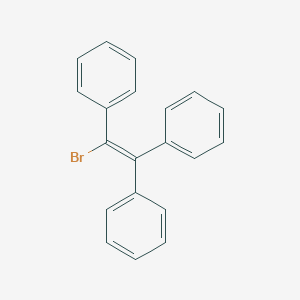

Structure

3D Structure

Properties

IUPAC Name |

(1-bromo-2,2-diphenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Br/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQVJIUBUPPCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166971 | |

| Record name | 1-Bromo-1,2,2-triphenylethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder; [Alfa Aesar MSDS] | |

| Record name | Phenylstilbene bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1607-57-4 | |

| Record name | 1-Bromo-1,2,2-triphenylethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1607-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylstilbene bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001607574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eitriphin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-1,2,2-triphenylethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotriphenylethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOTRIPHENYLETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRW5MKO6LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

bromotriphenylethylene synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of Bromotriphenylethylene

Introduction

This compound (BrTPE), with the chemical formula C₂₀H₁₅Br, is a synthetic, nonsteroidal compound belonging to the triphenylethylene group.[1][2] Structurally, it is a derivative of triphenylethylene where a bromine atom replaces one of the vinylic hydrogens.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to Tamoxifen and other selective estrogen receptor modulators (SERMs).[3][4][5] Its molecular weight is approximately 335.24 g/mol .[6][7][8] This guide provides a detailed overview of a common synthetic route to this compound and the standard analytical techniques employed for its characterization.

Synthesis of this compound

The most prevalent method for synthesizing this compound is through the electrophilic addition of bromine to its precursor, triphenylethylene, followed by elimination.[6] The reaction involves the bromination of the double bond, which can be controlled to yield the desired vinyl bromide product.

Experimental Protocol: Bromination of Triphenylethylene

This protocol outlines a common laboratory-scale synthesis of this compound.[6]

Materials:

-

Triphenylethylene (TPE)

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

Petroleum Ether

-

Ethyl Acetate

-

Ethanol (for recrystallization, optional)

Procedure:

-

Dissolve triphenylethylene (e.g., 1.84 g, 7.2 mmol) in chloroform (80 mL) in a round-bottom flask equipped with a magnetic stirrer.[6]

-

Cool the solution to -78°C using a dry ice/acetone bath.[6]

-

Slowly add a solution of bromine (e.g., 3.6 mL of a solution containing 7.2 mmol of Br₂) dropwise to the cooled, stirring solution.[6]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 6 hours.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the chloroform solvent.[6]

-

Purify the resulting crude product. Two common methods are:

-

Column Chromatography: Subject the concentrated residue to silica gel column chromatography using a solvent system such as petroleum ether:ethyl acetate (e.g., starting with a 20:1 ratio and progressing to 10:1) to isolate the product.[6]

-

Recrystallization: Alternatively, the crude residue can be recrystallized twice from ethanol to yield colorless, needle-like crystals.[6]

-

-

Dry the purified product under vacuum to obtain the final this compound.

Data Presentation: Synthesis

| Parameter | Description | Reference |

| Starting Material | Triphenylethylene (C₂₀H₁₆) | [6] |

| Reagent | Bromine (Br₂) | [6] |

| Solvent | Chloroform (CHCl₃) | [6] |

| Reaction Temperature | -78°C to Room Temperature | [6] |

| Purification Method | Column Chromatography or Recrystallization | [6] |

| Reported Yield | 62% to 87% | [6] |

Visualization: Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound from triphenylethylene.

Characterization of this compound

Following synthesis and purification, the identity and purity of this compound are confirmed using various analytical techniques.

Physicochemical Properties

The basic physical properties are the first indicators of a successful synthesis. The compound typically appears as a light yellow or white crystalline powder.[]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅Br | [6][7][8] |

| Molecular Weight | 335.24 g/mol | [6][7][8] |

| Melting Point | 115-117 °C | [7][] |

| Appearance | Light yellow or white crystalline powder | [] |

| Boiling Point | ~399.9 °C at 760 mmHg (estimate) | [][10] |

| Density | ~1.311 g/cm³ (estimate) | [][10] |

Spectroscopic Characterization

1. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically prepared as a KBr pellet or analyzed using an ATR-IR setup.[1]

-

Experimental Protocol: An IR spectrum is recorded using an FTIR spectrometer. A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or placed directly on an ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Expected Absorptions:

-

~3100-3000 cm⁻¹: C-H stretching vibrations for the aromatic and vinylic hydrogens.[11] The presence of peaks above 3000 cm⁻¹ is characteristic of unsaturated C-H bonds.[11]

-

~1680-1630 cm⁻¹: C=C stretching vibration of the alkene double bond.[11]

-

~1600, 1490, 1440 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1000-600 cm⁻¹: C-H out-of-plane bending (wagging) vibrations, which can be characteristic of the substitution pattern on the aromatic rings.[11]

-

Below 600 cm⁻¹: A C-Br stretching vibration may be observed.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

-

Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz).[12] Tetramethylsilane (TMS) is used as an internal standard (0.0 ppm).[13]

-

Expected ¹H NMR Spectrum: The spectrum is expected to show signals corresponding to the 15 aromatic protons. Due to the complex coupling and electronic environments, these protons would likely appear as a series of overlapping multiplets in the aromatic region, typically between δ 7.0 and 7.6 ppm.

-

Expected ¹³C NMR Spectrum: The spectrum would show signals for the different carbon environments. Key signals would include those for the two vinylic carbons of the double bond and multiple distinct signals for the 18 aromatic carbons.

3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition, particularly the presence of bromine.

-

Experimental Protocol: The sample is analyzed using a mass spectrometer, often with an electron ionization (EI) source.

-

Expected Spectrum:

-

Molecular Ion Peak (M⁺): A key feature is the presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.[14] This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[14] For this compound (C₂₀H₁₅Br), these peaks would appear at m/z ≈ 334 (for C₂₀H₁₅⁷⁹Br) and m/z ≈ 336 (for C₂₀H₁₅⁸¹Br).[15]

-

Fragmentation Peaks: The spectrum will also show various fragment ions resulting from the loss of bromine or phenyl groups.

-

Summary of Spectroscopic Data

| Technique | Observation | Interpretation |

| IR Spectroscopy | Peaks > 3000 cm⁻¹; ~1640 cm⁻¹; ~1600, 1490 cm⁻¹ | Aromatic/vinylic C-H stretch; C=C alkene stretch; Aromatic C=C stretches |

| ¹H NMR | Multiplets in the δ 7.0-7.6 ppm range | Presence of 15 protons in complex aromatic environments |

| Mass Spectrometry | M⁺ and M⁺+2 peaks at m/z ≈ 334/336 (1:1 ratio) | Confirmation of molecular formula and the presence of one bromine atom |

Visualization: Characterization Workflow

Caption: A diagram showing the analytical techniques used to confirm the identity and purity of synthesized this compound.

References

- 1. 1-Bromo-1,2,2-triphenylethene | C20H15Br | CID 15354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triphenylbromoethylene - Wikipedia [en.wikipedia.org]

- 3. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tus.elsevierpure.com [tus.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 1607-57-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. rsc.org [rsc.org]

- 13. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

- 15. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Chemical Properties of Bromotriphenylethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of bromotriphenylethylene, a significant intermediate in organic synthesis and a molecule of interest in medicinal chemistry. This document details its physical and chemical characteristics, spectroscopic profile, synthesis, and reactivity. Special attention is given to its role as a precursor in the synthesis of pharmacologically active molecules and its interaction with biological systems. Detailed experimental protocols for its synthesis and key reactions are provided, alongside visual representations of reaction mechanisms and biological pathways to facilitate a deeper understanding of its chemical behavior and potential applications.

Introduction

This compound, also known as (1-bromo-2,2-diphenylethenyl)benzene, is a triaryl-substituted haloalkene. Its structure, featuring three phenyl rings attached to a vinyl bromide core, imparts unique chemical and physical properties. Historically, triphenylethylene derivatives have garnered significant attention due to their estrogenic or antiestrogenic activities, with tamoxifen being a prominent example.[1][2][3] this compound serves as a versatile synthetic intermediate for the preparation of a wide array of organic compounds, including potential therapeutic agents.[4][5] Its utility stems from the reactivity of the vinyl bromide moiety, which allows for the introduction of various functional groups through cross-coupling reactions. This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in this compound and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₅Br | [6] |

| Molecular Weight | 335.24 g/mol | [6] |

| CAS Number | 1607-57-4 | [6] |

| Appearance | Light yellow crystalline powder | |

| Melting Point | 115-117 °C | |

| Boiling Point | 399.9 °C at 760 mmHg | |

| Solubility | Soluble in chloroform and other common organic solvents. | [7] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aromatic region, typically between δ 7.0 and 7.5 ppm, corresponding to the fifteen protons of the three phenyl rings. The exact chemical shifts and coupling patterns can be complex due to the restricted rotation around the C-C single bonds and the anisotropic effects of the aromatic rings.[8][9][10][11][12]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals corresponding to the 20 carbon atoms of the molecule. The olefinic carbons are expected to resonate at approximately δ 120-145 ppm. The carbon bearing the bromine atom will be influenced by the halogen's electronegativity and will likely appear in the downfield region of the sp² carbons. The aromatic carbons will show a series of signals in the typical aromatic region of δ 125-140 ppm. Due to symmetry considerations, some of the phenyl carbons may be chemically equivalent, leading to fewer than 20 distinct signals.[6][13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically recorded as a KBr pellet, provides information about its functional groups.[14][15][16]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium-Weak |

| ~1600, 1490, 1440 | Aromatic C=C stretching vibrations | Medium-Strong |

| ~800-600 | C-Br stretch | Medium-Strong |

| Below 900 | Aromatic C-H out-of-plane bending | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[17][18][19][20]

| m/z | Assignment |

| 334/336 | [M]⁺, Molecular ion |

| 255 | [M-Br]⁺, Loss of bromine radical |

| 178 | [C₁₄H₁₀]⁺, Biphenylene fragment |

| 165 | [C₁₃H₉]⁺, Fluorenyl cation |

The fragmentation pattern is a key tool for confirming the molecular structure. The loss of a bromine radical is a common initial fragmentation step.[19][21]

Synthesis and Reactivity

Synthesis of this compound

This compound is commonly synthesized from triphenylethylene via bromination.

Experimental Protocol: Bromination of Triphenylethylene [7]

-

Dissolution: Dissolve triphenylethylene (1.0 eq) in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C or a lower temperature using an ice bath or a cryostat.

-

Bromine Addition: Slowly add a solution of bromine (1.0-1.2 eq) in the same solvent to the cooled solution with constant stirring. The addition should be dropwise to control the reaction temperature and prevent side reactions.

-

Reaction: Allow the reaction mixture to stir at the low temperature for a specified time (e.g., 1-2 hours) and then let it warm to room temperature.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Separate the organic layer and wash it with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.

Reactivity of this compound

The vinyl bromide moiety in this compound is a versatile handle for various carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by coupling this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[22][23][24][25][26]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [23][24]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3-5 mol%), and a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the tetraphenylethylene product.

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene, such as styrene or an acrylate, in the presence of a base to form a new substituted alkene.[4][5][27][28][29]

Experimental Protocol: Heck Reaction of this compound with Styrene [28][29]

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 eq), styrene (1.2-1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (e.g., 2-5 mol%), a phosphine ligand like triphenylphosphine (PPh₃) (e.g., 4-10 mol%), and a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

-

Solvent Addition: Add a suitable degassed solvent, such as DMF, acetonitrile, or toluene.

-

Reaction: Heat the reaction mixture to a high temperature (e.g., 100-140 °C) and stir for several hours to overnight.

-

Workup: After cooling, filter the reaction mixture to remove the palladium catalyst and inorganic salts.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the corresponding stilbene derivative.

Applications in Drug Development

Triphenylethylene derivatives have been extensively studied for their ability to modulate estrogen receptors (ERs), acting as either agonists or antagonists depending on the tissue. This has led to the development of selective estrogen receptor modulators (SERMs) like tamoxifen.[1][2][3] this compound serves as a key precursor for the synthesis of various triphenylethylene-based compounds with potential therapeutic applications.

Estrogenic Activity and Mechanism of Action

Estrogens exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[30][31][32][33] The binding of an estrogenic ligand induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[30][32] Triphenylethylene derivatives, including this compound, can mimic the action of endogenous estrogens by binding to ERs. The nature of the substituent on the triphenylethylene scaffold can influence whether the compound acts as an agonist or an antagonist.[34]

Precursor for Radiotracers

The bromine atom in this compound can be replaced with a radioisotope, such as ¹⁸F or ¹¹C, to create radiolabeled imaging agents for Positron Emission Tomography (PET).[35][36][37][38][39] These radiotracers can be used to visualize and quantify the distribution of estrogen receptors in vivo, which is valuable for cancer diagnosis and monitoring treatment response. The synthesis of such radiolabeled compounds typically involves a nucleophilic substitution reaction where the bromide is displaced by the radioisotope.[35][36][37]

Conclusion

This compound is a molecule of significant interest due to its versatile reactivity and its connection to biologically active compounds. This guide has provided a detailed overview of its chemical properties, including its synthesis, spectroscopic characterization, and key reactions. The detailed experimental protocols and visual diagrams are intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry. The continued exploration of this compound and its derivatives is expected to lead to the development of new synthetic methodologies and novel therapeutic agents.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs [mdpi.com]

- 3. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 14. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. shimadzu.com [shimadzu.com]

- 16. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]

- 17. whitman.edu [whitman.edu]

- 18. asdlib.org [asdlib.org]

- 19. benchchem.com [benchchem.com]

- 20. uni-saarland.de [uni-saarland.de]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. rose-hulman.edu [rose-hulman.edu]

- 24. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 25. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 26. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 27. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 29. benchchem.com [benchchem.com]

- 30. m.youtube.com [m.youtube.com]

- 31. researchgate.net [researchgate.net]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Antagonistic effect of triphenylethylenic antiestrogens on the association of estrogen receptor to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Synthesis of [¹¹C]PBR06 and [¹⁸F]PBR06 as agents for positron emission tomographic (PET) imaging of the translocator protein (TSPO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 37. Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Bromotriphenylethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of bromotriphenylethylene. The information is compiled from various scientific sources and is intended for professionals in the fields of chemical research and drug development.

Molecular Identity and Physicochemical Properties

This compound, also known as triphenylbromoethylene or phenylstilbene bromide, is a synthetic nonsteroidal estrogen belonging to the triphenylethylene group. Its core structure consists of a bromo-substituted ethylene backbone with three phenyl group attachments.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C20H15Br | |

| Molecular Weight | 335.24 g/mol | |

| CAS Number | 1607-57-4 | |

| IUPAC Name | (1-bromo-2,2-diphenylethenyl)benzene | |

| Synonyms | Triphenylvinyl bromide, Phenylstilbene bromide | |

| Appearance | Light orange to Yellow to Green powder/crystal | |

| Melting Point | 115-117 °C | |

| Boiling Point | 399.9 °C at 760 mmHg (estimate) | |

| Density | 1.311 g/cm³ (estimate) | |

| Refractive Index | 1.6000 - 1.648 (estimate) | |

| InChI Key | VUQVJIUBUPPCDB-UHFFFAOYSA-N |

Crystallographic Data

The three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. This technique provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in its crystalline state.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | |

| Space Group | P 21 21 21 | |

| Unit Cell Dimensions | ||

| a | 5.6130 Å | |

| b | 8.5301 Å | |

| c | 31.4348 Å | |

| α | 90.00° | |

| β | 90.00° | |

| γ | 90.00° |

Spectroscopic Analysis

Spectroscopic methods are essential for elucidating and confirming the structure of this compound. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 3: Spectroscopic Data Summary for this compound

| Technique | Observation | Source(s) |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+): Expected around m/z 334/336 due to 79Br/81Br isotopes in a ~1:1 ratio. | |

| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the protons of the three phenyl rings. | |

| ¹³C NMR | Signals corresponding to the vinyl carbons and the carbons of the phenyl rings. | |

| Infrared (IR) | Characteristic peaks for C-H stretching of aromatic rings, C=C stretching of the vinyl group and phenyl rings, and C-Br stretching. | |

| ⁷⁹Br/⁸¹Br NMR | Both bromine isotopes are quadrupolar, resulting in very broad signals that are often too broad to be observed with standard high-resolution NMR. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of triphenylethylene.

Protocol:

-

Dissolve triphenylethylene (1.0 g, 3.49 mmol) in 15 mL of chloroform.

-

Prepare a solution of bromine (0.49 g, 3.06 mmol) in 10 mL of chloroform.

-

Slowly add the bromine solution dropwise to the triphenylethylene solution.

-

Upon completion of the reaction, decant the reaction mixture.

-

Remove the solvent by distillation.

-

Recrystallize the resulting residue twice from ethanol to yield this compound as colorless needle-like crystals (Yield: 62%).

An alternative high-yield procedure involves performing the reaction at low temperatures.

Alternate Protocol:

-

Dissolve triphenylethylene (1.84g, 7.2mmol) in 80mL of chloroform and cool to -78°C.

-

Add Br2 (3.6mL, 7.2mmol) dropwise to the solution.

-

Allow the mixture to return to room temperature and stir for 6 hours.

-

Concentrate the solution under reduced pressure.

-

Purify the product by column chromatography (petroleum ether: ethyl acetate=20:1 to 10:1) to obtain bromotrip

Spectroscopic Profile of Bromotriphenylethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for bromotriphenylethylene, an important intermediate in organic synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 7.50 | Multiplet | 15H | Aromatic Protons |

Note: Specific peak assignments for the phenyl protons can be complex due to overlapping signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 142.9 | C (quaternary) |

| 140.2 | C (quaternary) |

| 131.0 | CH (aromatic) |

| 129.5 | CH (aromatic) |

| 128.3 | CH (aromatic) |

| 127.9 | CH (aromatic) |

| 121.8 | C-Br |

| 118.4 | C=C |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |

| ~1070 | Strong | C-Br Stretch |

| ~840 | Strong | C=C Bending |

| 750 - 700 | Strong | Aromatic C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 334/336 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| 255 | [M-Br]⁺ | Loss of a bromine radical, a common fragmentation pathway. |

| 178 | [C₁₄H₁₀]⁺ | Further fragmentation, potentially corresponding to a biphenylacetylene cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard pulse sequence (e.g., a 90° pulse) is used to acquire the free induction decay (FID).

-

Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

-

The acquisition time is typically 2-4 seconds, with a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms.

-

A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

A wider spectral width is used compared to ¹H NMR.

-

-

Data Processing: The acquired FIDs are Fourier transformed to obtain the NMR spectra. Phase and baseline corrections are applied. The spectra are then integrated (for ¹H NMR) and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is ground to a fine powder using an agate mortar and pestle.

-

About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar and thoroughly mixed with the sample.

-

The mixture is then transferred to a pellet press and compressed under high pressure (several tons) to form a thin, transparent pellet.

-

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are then identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are then analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Unveiling the Three-Dimensional Architecture of Bromotriphenylethylene: A Technical Guide to its Crystal Structure Analysis

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure of bromotriphenylethylene, a compound of significant interest in medicinal chemistry and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its crystallographic parameters, a detailed account of the experimental protocols for its structural determination, and a visualization of its molecular and experimental framework.

Core Crystallographic Data

The precise arrangement of atoms in the crystalline state is fundamental to understanding the physicochemical properties and biological activity of a molecule. The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a well-defined three-dimensional lattice. The key crystallographic data are summarized in the table below, providing a quantitative foundation for further computational and experimental studies.

| Parameter | Value |

| Chemical Formula | C₂₀H₁₅Br |

| Molecular Weight | 335.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a | 5.6130 Å |

| b | 8.5301 Å |

| c | 31.4348 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Volume | 1504.1 ų |

| Z | 4 |

| Calculated Density | 1.48 g/cm³ |

| R-factor | 0.0618 |

Table 1: Crystallographic data for this compound. Data sourced from the Crystallography Open Database (COD) entry 2300467, referencing the work of Tan, Seng Lim; Ng, Seik Weng (2014).[1]

Experimental Protocols: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the atomic coordinates. The following sections detail the methodologies employed in the structural analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of triphenylethylene. A general protocol involves dissolving triphenylethylene in a suitable solvent, such as chloroform, and then adding a solution of bromine, also in the same solvent, in a dropwise manner. The reaction mixture is stirred for a period, after which the solvent is removed. The resulting crude product can then be purified by recrystallization from a solvent like ethanol to yield crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

The cornerstone of crystal structure analysis is single-crystal X-ray diffraction.[2] This technique relies on the principle that a crystalline material will diffract an incident X-ray beam in a unique pattern, which is a direct consequence of the regular, repeating arrangement of atoms within the crystal lattice.

1. Crystal Selection and Mounting: A single crystal of this compound of suitable size and quality is carefully selected and mounted on a goniometer head.

2. Data Collection: The mounted crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector. For the determination of the this compound structure, data was collected at a controlled temperature to minimize thermal vibrations of the atoms.

3. Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is then used to determine the unit cell dimensions and the space group of the crystal.

4. Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to obtain the final, accurate atomic coordinates and displacement parameters. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit between the model and the experimental data.[1]

Visualizing the Process and the Molecule

To further elucidate the workflow of crystal structure analysis and the resulting molecular structure of this compound, the following diagrams have been generated.

This comprehensive guide provides a foundational understanding of the crystal structure of this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science, enabling further investigation and application of this important compound.

References

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and History of Triphenylethylene Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of triphenylethylene compounds. From their serendipitous beginnings as potential synthetic estrogens to their pivotal role in modern medicine as selective estrogen receptor modulators (SERMs), this document provides a comprehensive overview of the key scientific milestones, experimental methodologies, and mechanistic insights that have shaped our understanding of this important class of molecules.

A Historical Journey: The Unveiling of Triphenylethylene's Potential

The story of triphenylethylene compounds begins in the 1930s, a period of burgeoning research into steroid hormones and their synthetic mimics. The parent compound, triphenylethylene, was found to possess weak estrogenic activity in 1937.[1] This discovery spurred chemists to explore its derivatives, leading to the synthesis of triphenylchloroethylene in 1938, which exhibited significantly more potent estrogenic effects.[2]

A pivotal moment in the therapeutic application of these compounds came in 1944 when Sir Alexander Haddow demonstrated the efficacy of high-dose estrogens, including triphenylchloroethylene, in the treatment of breast cancer.[2] This counterintuitive finding laid the groundwork for the development of hormone-based cancer therapies.

The post-war era saw a shift in focus towards fertility control. At the British chemical company Imperial Chemical Industries (ICI), a team of researchers, including Dora Richardson, was tasked with developing an oral contraceptive.[3] In 1962, this research led to the synthesis of compound ICI 46,474.[3] Initially designed as an anti-estrogen, it unexpectedly stimulated ovulation in women, marking its failure as a contraceptive but opening a new therapeutic avenue.[3] This compound would later be known as tamoxifen .

Simultaneously, at the William S. Merrell Chemical Company in the United States, a team led by Frank Palopoli synthesized clomiphene in 1956.[4] Initially investigated for the treatment of advanced breast cancer, concerns about side effects with long-term use led to its abandonment for this indication.[4] However, its ability to induce ovulation was recognized, and in 1967, clomiphene was approved for the treatment of infertility.[3][4]

These early discoveries, born from both targeted research and serendipitous observation, established triphenylethylenes as a versatile chemical scaffold with profound and diverse biological activities. Their journey from failed contraceptives and abandoned cancer treatments to becoming blockbuster drugs for breast cancer and infertility highlights the unpredictable yet rewarding nature of pharmaceutical research.

Quantitative Pharmacological Data

The biological activity of triphenylethylene compounds is primarily mediated through their interaction with estrogen receptors (ERα and ERβ). The following table summarizes key quantitative data for several prominent triphenylethylene derivatives, providing a comparative overview of their binding affinities and potencies.

| Compound | Relative Binding Affinity for ER (Estradiol = 100%) | IC50 (PKC Inhibition) | Notes |

| Triphenylethylene | ~0.002%[1] | - | Parent compound with weak estrogenic activity. |

| Tamoxifen | 1.6%[1] | - | First-generation SERM, widely used in breast cancer therapy. |

| 4-Hydroxytamoxifen (afimoxifene) | 175%[1] | 25 µM[2] | Active metabolite of tamoxifen with significantly higher ER affinity. |

| N-Desmethyltamoxifen | - | 8 µM[2] | Active metabolite of tamoxifen. |

| Endoxifen | - | - | Active metabolite of tamoxifen. |

| Clomiphene | 0.72%[1] | 25 µM[2] | A mixture of zuclomiphene and enclomiphene, used for ovulation induction. |

| Nafoxidine | 0.72%[1] | - | An early triphenylethylene antiestrogen. |

| Toremifene | 1.4%[1] | - | A chlorinated derivative of tamoxifen. |

| Droloxifene | 15%[1] | - | A 3-hydroxytamoxifen derivative. |

| Raloxifene | - | - | A second-generation SERM (a benzothiophene, not a triphenylethylene, but included for comparison). |

| Ospemifene | ERα: 0.8%, ERβ: 0.6%[5] | - | A triphenylethylene derivative approved for dyspareunia. |

Key Experimental Protocols

The synthesis of the triphenylethylene scaffold is a cornerstone of medicinal chemistry. The following protocols detail two key reactions frequently employed in the synthesis of these compounds.

Synthesis of Triphenylethylene via McMurry Coupling Reaction

The McMurry reaction is a powerful method for the reductive coupling of ketones to form alkenes, and it is particularly well-suited for the synthesis of sterically hindered tri- and tetra-substituted ethylenes.

Materials:

-

Substituted Benzophenone

-

Substituted Propiophenone

-

Titanium (IV) chloride (TiCl₄)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

1,8-Bis(dimethylamino)naphthalene (Proton Sponge)

-

Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent: In a Schlenk flask under an inert argon atmosphere, suspend titanium (IV) chloride in anhydrous THF. Cool the mixture in an ice bath.

-

Slowly add a solution of lithium aluminum hydride in THF dropwise to the stirred suspension.

-

After the addition is complete, warm the mixture to room temperature and then heat to reflux for 20 minutes to generate the black, low-valent titanium reagent.[1]

-

Coupling Reaction: In a separate flask, dissolve the substituted benzophenone, the substituted propiophenone, and 1,8-bis(dimethylamino)naphthalene in anhydrous THF.[1]

-

Add the solution of the ketones and proton sponge dropwise to the refluxing low-valent titanium solution.[1]

-

Continue to reflux the reaction mixture for an additional 5 hours.[1]

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Filter the mixture through a pad of Celite to remove the titanium salts.

-

Extract the filtrate with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the E and Z isomers of the triphenylethylene derivative.

Synthesis of Tamoxifen

The synthesis of tamoxifen often involves a multi-step process, including the formation of a carbinol intermediate followed by dehydration and alkylation.

Materials:

-

α-Ethyldesoxybenzoin

-

4-Methoxyphenylmagnesium bromide (Grignard reagent)

-

Hydrochloric acid

-

Quinidine hydrochloride

-

Sodium ethoxide

-

Dimethylaminoethyl chloride

-

Petroleum ether

Procedure:

-

Grignard Reaction: React α-ethyldesoxybenzoin with 4-methoxyphenylmagnesium bromide to form the corresponding carbinol intermediate.[6]

-

Dehydration: Dehydrate the carbinol in acidic conditions (e.g., using hydrochloric acid) to yield the stilbene derivative.[6]

-

Demethylation: Heat the stilbene derivative with quinidine hydrochloride to demethylate the methoxy group, affording the phenolic compound 2-[p-(1,2-diphenyl-1-butenyl)phenol].[6]

-

Alkylation: Alkylate the phenolic hydroxyl group with dimethylaminoethyl chloride in the presence of a base such as sodium ethoxide. This step typically produces a mixture of E and Z isomers.[6]

-

Isomer Separation: The desired Z-isomer (tamoxifen) is isolated from the E-isomer by fractional crystallization from petroleum ether.[6]

Signaling Pathways and Mechanisms of Action

Triphenylethylene compounds exert their biological effects through modulation of complex signaling pathways. The two most well-characterized pathways are the estrogen receptor signaling pathway and the Protein Kinase C (PKC) pathway.

Estrogen Receptor (ER) Signaling Pathway

Triphenylethylenes are best known for their interaction with estrogen receptors. They can act as either agonists or antagonists depending on the tissue, a property that defines them as Selective Estrogen Receptor Modulators (SERMs).

Caption: Estrogen Receptor Signaling Pathway modulated by Triphenylethylenes.

In the classical genomic pathway, the binding of an estrogen or a triphenylethylene compound to the cytoplasmic estrogen receptor causes the dissociation of heat shock proteins (HSPs), leading to receptor dimerization.[7] This dimer then translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA.[7][8] The conformation of the receptor induced by the ligand determines whether co-activators or co-repressors are recruited, leading to the activation or inhibition of gene transcription, respectively.[8] This differential recruitment is the molecular basis for the tissue-specific effects of SERMs. Triphenylethylenes can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors, which can activate intracellular signaling cascades.[9]

Protein Kinase C (PKC) Inhibition Pathway

Several triphenylethylene derivatives, including tamoxifen and its metabolites, have been shown to be potent inhibitors of Protein Kinase C (PKC), an enzyme involved in cellular signal transduction and proliferation.

Caption: Inhibition of Protein Kinase C by Triphenylethylenes.

The mechanism of PKC inhibition by triphenylethylenes is multifaceted. Some studies suggest that these compounds interact with the phospholipid cofactors required for PKC activation, thereby indirectly inhibiting the enzyme.[2] Other evidence indicates a more direct interaction, with triphenylethylenes binding to the catalytic domain of PKC, potentially competing with ATP.[4][10] This inhibition of PKC can disrupt downstream signaling pathways that are crucial for cell growth and proliferation, contributing to the anti-cancer effects of these compounds.

Conclusion

The discovery and development of triphenylethylene compounds represent a landmark achievement in medicinal chemistry and pharmacology. From their humble origins, these molecules have evolved into indispensable tools for treating hormone-responsive cancers and infertility. The ongoing research into their diverse mechanisms of action continues to unveil new therapeutic possibilities and deepen our understanding of cellular signaling. This guide provides a foundational overview for researchers and drug development professionals, aiming to inspire further innovation in the design and application of this remarkable class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Triphenylethylenes: a new class of protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Role of specific interactions between protein kinase C and triphenylethylenes in inhibition of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Tamoxifen synthesis - chemicalbook [chemicalbook.com]

- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Influence of di- and tri-phenylethylene estrogen/antiestrogen structure on the mechanisms of protein kinase C inhibition and activation as revealed by a multivariate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic Addition Mechanism in the Synthesis of Bromotriphenylethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic addition of bromine to triphenylethylene, a key reaction in the synthesis of brominated organic compounds. The document details the underlying mechanism, stereochemical considerations, experimental protocols, and quantitative data to support researchers in the fields of organic synthesis and drug development.

Executive Summary

The synthesis of bromotriphenylethylene via the electrophilic addition of bromine to triphenylethylene is a fundamental organic transformation. This guide elucidates the reaction mechanism, which is believed to proceed through a stabilized carbocation intermediate, influenced by the electronic and steric nature of the triphenyl-substituted alkene. The reaction typically yields 1,2-dibromo-1,2,2-triphenylethane. Detailed experimental protocols, quantitative data including reaction yields, and spectroscopic characterization are presented to provide a thorough understanding of this synthetic route.

The Electrophilic Addition Mechanism

The generally accepted mechanism for the electrophilic addition of bromine to an alkene involves the formation of a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms.[1][2] However, in the case of triphenylethylene, the high substitution of the double bond with three phenyl groups introduces significant electronic and steric factors that likely alter the classical mechanism.

The phenyl groups are capable of stabilizing a positive charge through resonance. Consequently, the intermediate in the bromination of triphenylethylene is more likely a resonance-stabilized tertiary carbocation rather than a bridged bromonium ion. The formation of this carbocation is the rate-determining step. This deviation from the typical bromonium ion pathway is due to the significant stability of the triphenyl-substituted carbocation.

The proposed mechanism is a two-step process:

-

Electrophilic Attack and Formation of a Carbocation Intermediate: The electron-rich π-bond of the triphenylethylene double bond attacks a bromine molecule, which becomes polarized as it approaches the alkene. This leads to the heterolytic cleavage of the Br-Br bond, forming a bromide ion and a highly stabilized tertiary carbocation. The positive charge is delocalized over the three phenyl rings.

-

Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, then attacks the carbocation. Due to steric hindrance from the bulky phenyl groups, the bromide ion is likely to attack from the less hindered face of the carbocation.

Stereochemical Considerations

For simpler alkenes like stilbene (1,2-diphenylethylene), the stereochemistry of the starting material dictates the stereochemistry of the dibrominated product due to the anti-addition via a bromonium ion.[3] For instance, the bromination of trans-stilbene yields meso-1,2-dibromo-1,2-diphenylethane, while cis-stilbene produces a racemic mixture of (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane.[3]

In the case of triphenylethylene, the planar nature of the carbocation intermediate allows for attack of the bromide ion from either face. However, the steric bulk of the three phenyl groups will likely direct the incoming bromide to the less hindered side, potentially leading to a preferred stereoisomer. A detailed stereochemical analysis of the product would be necessary to confirm the exact outcome.

Quantitative Data

The synthesis of this compound has been reported under various conditions, with yields summarized in the table below.

| Starting Material | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Triphenylethylene | Br₂ in Chloroform | -78 to room temp. | 6 h | 87 | [4] |

| Triphenylethylene | Br₂ in Chloroform | Not specified | Not specified | 62 | [4] |

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound[4]

Materials:

-

Triphenylethylene (1.84 g, 7.2 mmol)

-

Chloroform (80 mL)

-

Bromine (3.6 mL, 7.2 mmol)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 1.84 g (7.2 mmol) of triphenylethylene in 80 mL of chloroform in a round-bottom flask.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add 3.6 mL (7.2 mmol) of Br₂ dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Monitor the reaction completion by TLC.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient (20:1 to 10:1 v/v) to obtain the final product.

Protocol 2: General Method for Synthesis of this compound[4]

Materials:

-

Triphenylethylene (1.0 g, 3.49 mmol)

-

Chloroform (25 mL)

-

Bromine (0.49 g, 3.06 mmol)

-

Ethanol

Procedure:

-

Dissolve 1.0 g (3.49 mmol) of triphenylethylene in 15 mL of chloroform.

-

Separately, prepare a solution of 0.49 g (3.06 mmol) of bromine in 10 mL of chloroform.

-

Slowly add the bromine solution dropwise to the triphenylethylene solution with stirring.

-

Upon completion of the reaction (indicated by the disappearance of the bromine color), decant the reaction mixture.

-

Remove the solvent by distillation under reduced pressure.

-

Recrystallize the residue twice from ethanol to yield colorless needle-like crystals of the product.

Visualizations

Reaction Mechanism

Caption: Proposed mechanism for the electrophilic addition of bromine to triphenylethylene.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data

The product of the reaction, this compound (likely 1,2-dibromo-1,2,2-triphenylethane), has been characterized by various spectroscopic methods.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅Br | [5] |

| Molecular Weight | 335.24 g/mol | [5] |

| Melting Point | 115-117 °C | [6] |

| Appearance | Light yellow crystalline powder | [6] |

Spectroscopic data such as IR and Mass Spectra are available in public databases and can be used for the confirmation of the product structure.

Conclusion

The synthesis of this compound through the electrophilic addition of bromine to triphenylethylene is an efficient process. The mechanism likely proceeds through a resonance-stabilized carbocation intermediate due to the electronic contributions of the three phenyl substituents. This guide provides the necessary theoretical background, practical experimental protocols, and quantitative data to aid researchers in the successful synthesis and understanding of this important reaction. Further investigation into the precise stereochemical outcome of this reaction is warranted to fully elucidate the mechanistic details.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1,2-Dibromo-1,2-diphenylethane | 5789-30-0 | Benchchem [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound CAS#: 1607-57-4 [m.chemicalbook.com]

The Solubility of Bromotriphenylethylene: A Technical Guide for Researchers

An In-depth Guide to the Solubility of Bromotriphenylethylene in Common Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (CAS: 1607-57-4) is a synthetic, nonsteroidal compound belonging to the triphenylethylene group.[1] Compounds in this class are recognized for their activity as selective estrogen receptor modulators (SERMs), with tamoxifen being a prominent example used in breast cancer therapy.[2] Given its structural similarity to tamoxifen, this compound is of significant interest to researchers in drug discovery and medicinal chemistry. A thorough understanding of its solubility in common organic solvents is fundamental for its synthesis, purification, formulation, and in vitro/in vivo screening.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a predicted solubility profile based on established chemical principles. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility. This guide also illustrates a key signaling pathway potentially modulated by this compound, drawing parallels with the well-documented mechanisms of its structural analog, tamoxifen.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not widely published, a qualitative and predicted assessment can be made based on its molecular structure and the principle of "like dissolves like." this compound is a large, predominantly nonpolar molecule due to its three phenyl rings. The presence of the bromine atom adds some polarity, but the hydrocarbon character of the molecule is the dominant factor influencing its solubility. One available source describes its solubility in toluene as "almost transparency," indicating good solubility in this nonpolar aromatic solvent.[3]

Based on these characteristics, the following table summarizes the predicted solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene | High | "Like dissolves like"; both are nonpolar aromatic compounds. Supported by qualitative data.[3] |

| Benzene | High | Similar to toluene, expected to be a good solvent due to its nonpolar, aromatic nature. | |

| Chlorinated Solvents | Chloroform | High | Effective solvent for many nonpolar and moderately polar organic compounds. |

| Dichloromethane | Moderate to High | A versatile solvent capable of dissolving a wide range of organic molecules. | |

| Ethers | Diethyl Ether | Moderate | A relatively nonpolar solvent that should dissolve this compound, though perhaps less effectively than aromatic or chlorinated solvents. |

| Tetrahydrofuran (THF) | Moderate | More polar than diethyl ether, but still a good solvent for many organic compounds. | |

| Ketones | Acetone | Low to Moderate | A polar aprotic solvent; solubility is expected to be lower than in nonpolar solvents. |

| Esters | Ethyl Acetate | Low to Moderate | A moderately polar solvent; its ability to dissolve the largely nonpolar this compound is likely limited. |

| Alcohols | Ethanol | Low | A polar protic solvent; significant hydrogen bonding in ethanol would not favor the dissolution of the nonpolar solute. |

| Methanol | Low | More polar than ethanol, thus expected to be a poorer solvent for this compound. | |

| Aliphatic Hydrocarbons | Hexane | Low to Moderate | While nonpolar, the large, rigid structure of this compound may limit its solubility in flexible aliphatic chains. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely accepted technique. This method allows for the determination of the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature bath for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound in the saturated solution.

-

Calculate the solubility from the determined concentration, expressing the result in units such as g/100 mL or mol/L.

-

Potential Signaling Pathway Modulation

As a triphenylethylene derivative, this compound is anticipated to share a similar mechanism of action with tamoxifen, which primarily involves the modulation of estrogen receptor (ER) signaling. However, resistance to tamoxifen can develop through the activation of alternative signaling pathways. One of the key pathways implicated in tamoxifen resistance is the PI3K/AKT/mTOR pathway.[4] This pathway plays a crucial role in cell survival, proliferation, and growth. The diagram below illustrates a simplified representation of how growth factor signaling can activate this pathway, leading to the phosphorylation of downstream effectors that promote cell survival and can circumvent the antagonistic effects of SERMs like tamoxifen.

PI3K/AKT/mTOR signaling pathway in the context of potential SERM resistance.

Conclusion

This technical guide provides essential information for researchers working with this compound. While quantitative solubility data is currently scarce, the predicted solubility profile offers a valuable starting point for solvent selection. The detailed experimental protocol empowers researchers to determine precise solubility values tailored to their specific needs. Furthermore, the illustrated signaling pathway provides a conceptual framework for understanding the potential molecular mechanisms of this compound in a drug development context, highlighting its relevance to established therapeutic targets and resistance pathways. Further empirical studies are necessary to generate a comprehensive and quantitative understanding of the solubility and biological activity of this promising compound.

References

- 1. Triphenylbromoethylene - Wikipedia [en.wikipedia.org]

- 2. Research progress on tamoxifen and its analogs associated with nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]

An In-depth Technical Guide to the Physical Properties of Bromotriphenylethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of bromotriphenylethylene, with a focus on its melting and boiling points. Detailed experimental protocols for its synthesis and general methods for the determination of its physical characteristics are also presented.

Core Physical Properties

This compound, also known as phenylstilbene bromide, is a synthetic nonsteroidal estrogen of the triphenylethylene group.[1] Its physical properties are crucial for its handling, purification, and formulation in research and development settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 115-117 °C (lit.) | [2][3] |

| 114-118 °C | [4] | |

| Boiling Point | 391.41 °C (rough estimate) | [2][3] |

| 399.9 °C at 760 mmHg | [5] | |

| Molecular Formula | C20H15Br | [1][2][6] |

| Molecular Weight | 335.24 g/mol | [1][2] |

| CAS Number | 1607-57-4 | [1][2][6][7] |

| Appearance | Colorless needle-like crystals | [8] |

| Solubility | Soluble in Toluene | [4] |

Experimental Protocols

2.1. Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of triphenylethylene.

Protocol:

-

Dissolve triphenylethylene (7.2 mmol) in chloroform (80 mL).[8]

-

Cool the solution to -78°C.[8]

-

Add bromine (7.2 mmol) dropwise to the solution.[8]

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.[8]

-

After the reaction is complete, concentrate the solution under reduced pressure.[8]

-

Purify the resulting product by column chromatography using a petroleum ether:ethyl acetate solvent system (gradient from 20:1 to 10:1, V/V) to obtain this compound.[8] An alternative purification method involves recrystallization from ethanol.[8]

2.2. Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

General Protocol (Capillary Method):

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, ensuring a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point (around 110 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For pure this compound, this range should be narrow and fall within the literature values.

2.3. Determination of Boiling Point

Due to the high boiling point of this compound, its experimental determination requires specific laboratory techniques to avoid decomposition. The reported boiling points are often estimates.

General Protocol (Distillation Method under Reduced Pressure - Theoretical):

-

Place the this compound sample in a distillation flask.

-

Assemble a distillation apparatus, ensuring all joints are properly sealed for vacuum application.

-

Connect the apparatus to a vacuum pump and reduce the pressure to a known, stable value.

-

Begin heating the distillation flask.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This is the boiling point at the recorded pressure.

-

The boiling point at atmospheric pressure can be estimated from the boiling point at reduced pressure using a nomograph or the Clausius-Clapeyron equation.

Visualized Experimental Workflow